2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Description
This compound is a thiazole-acetamide derivative featuring a 4-fluorophenyl group linked via an acetamide bridge to a 1,3-thiazole ring substituted with a 5-methoxy-1-benzofuran moiety. The benzofuran-thiazole core contributes to its planar aromatic structure, while the 4-fluorophenyl and methoxy groups enhance electronic and steric properties. Such structural features are common in bioactive molecules targeting enzymes (e.g., kinases, MMPs) or pathways like Nrf2/ARE .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c1-25-15-6-7-17-13(9-15)10-18(26-17)16-11-27-20(22-16)23-19(24)8-12-2-4-14(21)5-3-12/h2-7,9-11H,8H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUYYNOOUCCIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related acetamide-thiazole derivatives and their key attributes:
Structural and Electronic Comparisons
- Benzofuran vs.
- Thiazole vs. Triazole : Compound 11d () incorporates a 1,2,3-triazole instead of benzofuran, introducing hydrogen-bonding capacity and improved antibacterial activity .
- Substituent Position : The 3-chloro-4-fluorophenyl group in 14 () enhances kinase binding compared to the target’s 4-fluorophenyl , suggesting halogen positioning critically impacts target engagement .
Crystallographic and Conformational Data
- Crystal structures of related acetamides () reveal planar thiazole-benzofuran systems with dihedral angles <10°, favoring protein binding .
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